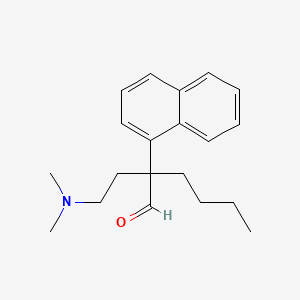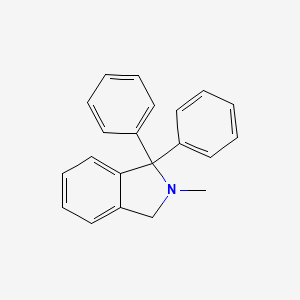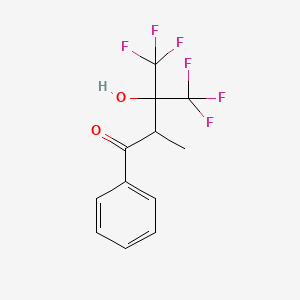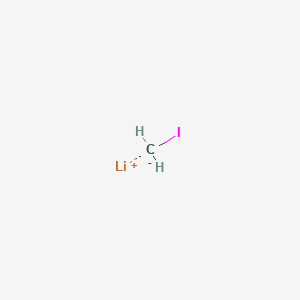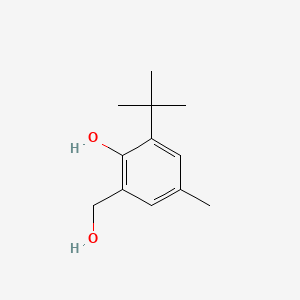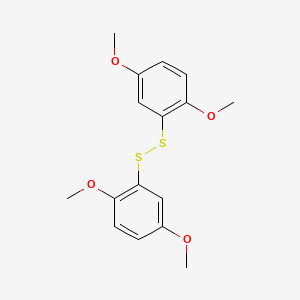
1,1'-Disulfanediylbis(2,5-dimethoxybenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Disulfanediylbis(2,5-dimethoxybenzene): is an organic compound with the molecular formula C16H18O4S2 This compound is characterized by the presence of two methoxy groups attached to a benzene ring, which are linked by a disulfide bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Disulfanediylbis(2,5-dimethoxybenzene) typically involves the reaction of 2,5-dimethoxyaniline with sulfur dichloride (SCl2) under controlled conditions. The reaction proceeds through the formation of an intermediate sulfenyl chloride, which subsequently undergoes a coupling reaction to form the disulfide bridge.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-Disulfanediylbis(2,5-dimethoxybenzene) undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,1’-Disulfanediylbis(2,5-dimethoxybenzene) is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound is studied for its potential role in redox biology due to its disulfide bond, which can undergo reversible oxidation and reduction.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs that target oxidative stress-related diseases.
Industry: In the industrial sector, 1,1’-Disulfanediylbis(2,5-dimethoxybenzene) is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1’-Disulfanediylbis(2,5-dimethoxybenzene) involves its ability to undergo redox reactions. The disulfide bond can be reduced to form thiols, which can then participate in various biochemical processes. This redox activity is crucial in modulating cellular redox states and signaling pathways. The compound may interact with molecular targets such as enzymes and proteins involved in redox regulation.
Vergleich Mit ähnlichen Verbindungen
1,1’-Disulfanediylbis(2,4-dimethoxybenzene): Similar structure but with methoxy groups at different positions.
1,3-Dimethoxybenzene: Lacks the disulfide bridge and has methoxy groups at different positions.
1,4-Dimethoxybenzene: Similar to 1,3-dimethoxybenzene but with methoxy groups at the para positions.
Uniqueness: 1,1’-Disulfanediylbis(2,5-dimethoxybenzene) is unique due to its specific arrangement of methoxy groups and the presence of a disulfide bridge. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
29945-69-5 |
|---|---|
Molekularformel |
C16H18O4S2 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
2-[(2,5-dimethoxyphenyl)disulfanyl]-1,4-dimethoxybenzene |
InChI |
InChI=1S/C16H18O4S2/c1-17-11-5-7-13(19-3)15(9-11)21-22-16-10-12(18-2)6-8-14(16)20-4/h5-10H,1-4H3 |
InChI-Schlüssel |
JBHPYYGPUBULPF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)SSC2=C(C=CC(=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


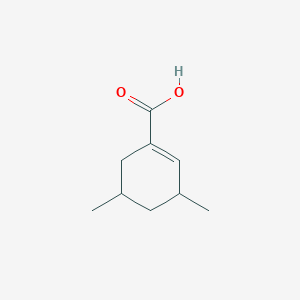
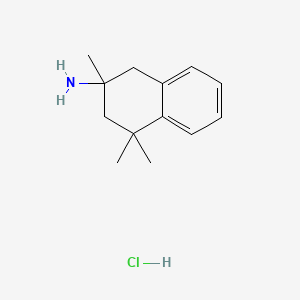
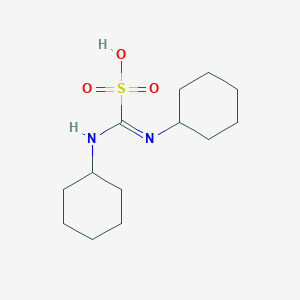
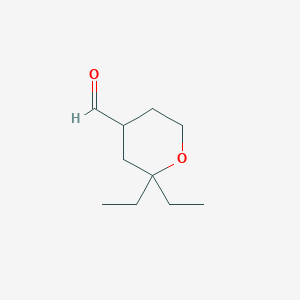
![5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14693715.png)
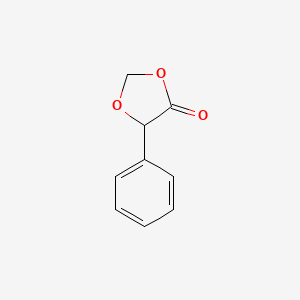
![2-Phenylthieno[2,3-b]thiophene](/img/structure/B14693724.png)

